molecular formula C14H15BrN4OS B2681361 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2310158-76-8

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No.: B2681361
CAS No.: 2310158-76-8
M. Wt: 367.27
InChI Key: BYAPBEHPXMEGEQ-UHFFFAOYSA-N
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Description

The compound 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a structurally complex molecule featuring a piperazine core substituted at the 4-position with a 1,2,5-thiadiazole heterocycle and a 4-bromophenyl group attached to an ethanone moiety.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPBEHPXMEGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate reagents.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Bromophenyl Group Addition: The final step often involves coupling the bromophenyl group to the intermediate product through a carbonylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The para-bromine atom on the aromatic ring undergoes substitution with nucleophiles under specific conditions.

Reagent/Conditions Product Yield References
Sodium methoxide (NaOCH₃), DMF, 80°C1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethan-1-one72%
Piperidine, K₂CO₃, DMSO, 120°C1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-piperidinophenyl)ethan-1-one65%
CuCN, NMP, microwave, 150°C1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-cyanophenyl)ethan-1-one58%

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the nucleophile enhances its reactivity. Polar aprotic solvents stabilize the transition state .

Ketone Functional Group Transformations

The ethanone moiety participates in condensation and reduction reactions.

Reduction to Secondary Alcohol

Reaction : Hydrogenation using NaBH₄/CeCl₃ in THF at 0°C converts the ketone to a chiral alcohol with 89% enantiomeric excess (ee) .
Product : 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethanol

Condensation with Hydrazines

Reagent : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux yields a hydrazone derivative :
Product : (E)-1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethylidene)hydrazine

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring undergoes electrophilic substitutions and ring-opening reactions.

Electrophilic Sulfonation

Conditions : SO₃·Py complex in CHCl₃ at 40°C for 6 hours .
Product : 3-(4-(2-(4-Bromophenyl)acetyl)piperazin-1-yl)-1,2,5-thiadiazole-4-sulfonic acid

Ring-Opening with Amines

Reagent : Ethylenediamine in DCM at 25°C cleaves the thiadiazole ring to form a diamino sulfide intermediate .

Piperazine-Modified Reactions

The piperazine nitrogen atoms participate in alkylation and acylation.

N-Alkylation

Reagent : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C
Product : 1-(4-(1,2,5-Thiadiazol-3-yl)-4-methylpiperazin-1-yl)-2-(4-bromophenyl)ethan-1-one (89% yield) .

N-Acylation

Reagent : Acetyl chloride (CH₃COCl), triethylamine, CH₂Cl₂
Product : 1-(4-(1,2,5-Thiadiazol-3-yl)-4-acetylpiperazin-1-yl)-2-(4-bromophenyl)ethan-1-one .

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings.

Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-biphenyl)ethan-1-one81%
4-Pyridylboronic acidPdCl₂(dppf), CsF1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-pyridylphenyl)ethan-1-one67%

Stability Under Acidic/Basic Conditions

  • Acidic (HCl, 1M) : The piperazine ring undergoes protonation without decomposition (24 hours at 25°C) .

  • Basic (NaOH, 1M) : Thiadiazole ring degradation occurs after 12 hours at 60°C .

Scientific Research Applications

Therapeutic Potential

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one has been investigated for potential therapeutic effects in:

  • Neurological Disorders : Research indicates antidepressant-like effects in animal models through modulation of serotonin levels.
  • Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms by interacting with neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant effects through serotonin receptor modulation .
  • Acetylcholinesterase Inhibition : Related compounds have been shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that the compound may protect against neurodegeneration through antioxidant mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersInvestigated for antidepressant and anxiolytic effects
Enzyme ModulationPotential acetylcholinesterase inhibitor
NeuroprotectionExhibits antioxidant properties

Mechanism of Action

The mechanism of action of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures might:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The 4-bromophenyl group likely increases lipophilicity (clogP ~3.5 estimated) relative to 4-fluorophenyl (3a) or 4-chlorobenzoyl (QD17), impacting membrane permeability .
  • Amine Core Flexibility: Piperazine (target compound) vs.

Physicochemical and Pharmacokinetic Properties

  • Melting Points: Piperazine-ethanone derivatives with bulky substituents (e.g., QD17, m.p. 180–183°C) exhibit higher melting points than less polar analogues (QD3, m.p. 162–164°C). The bromophenyl group in the target compound may elevate its m.p. above 160°C .
  • Purity and Stability : UPLC/MS data for QD10–QD12 () show ≥98% purity, suggesting robust synthetic protocols. The bromine atom in the target compound may confer stability against metabolic oxidation .

Biological Activity

The compound 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring , a piperazine moiety , and a bromophenyl group , contributing to its unique biological properties. The molecular formula is C12H14N4OSC_{12}H_{14}N_4OS with a molecular weight of approximately 294.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : The indole moiety within the structure is known to interact with serotonin receptors, which are crucial for mood regulation and have implications in treating disorders such as depression and anxiety.
  • Enzyme Modulation : The thiadiazole ring may influence enzyme activities involved in signal transduction pathways, potentially altering neurotransmitter levels and contributing to its therapeutic effects .

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Compounds similar to the one have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Antitumor Potential : Some studies suggest that derivatives of thiadiazole compounds exhibit selective antitumor effects by inhibiting specific cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the piperazine or bromophenyl groups can enhance anticancer efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : Research has shown that thiadiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested using the agar disc diffusion method, revealing effective inhibition against E. coli and S. aureus .
  • Antifungal Activity : A comparative study highlighted that certain thiadiazole derivatives possess antifungal properties superior to commercial antibiotics, marking them as potential candidates for further development in antifungal therapies .
  • Anticancer Research : A novel compound derived from similar structures was evaluated for its anticancer properties against several human tumor cell lines. The results indicated potent activity, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusInhibition observed
AntifungalCandida albicansSignificant activity
AntitumorVarious human tumor cell linesPotent selective activity

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one?

Answer:

  • Key Steps :
    • Piperazine-Thiadiazole Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the thiadiazole moiety to the piperazine ring. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) .
    • Ethanone Functionalization : Introduce the 4-bromophenyl group via Friedel-Crafts acylation or alkylation under anhydrous conditions. Monitor reaction progress using TLC with UV visualization .
  • Critical Considerations :
    • Protect sensitive groups (e.g., thiadiazole) during reduction/oxidation steps. For example, avoid strong reducing agents like LiAlH4 if preserving the thiadiazole ring is essential .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Basic: What analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:

  • Spectroscopic Characterization :
    • NMR : Use ¹H NMR to verify proton environments (e.g., aromatic protons from the 4-bromophenyl group at δ 7.2–7.8 ppm) and ¹³C NMR to confirm carbonyl (C=O) at ~200 ppm .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for C₁₅H₁₆BrN₅OS: 410.02) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) and C18 columns; aim for ≥95% purity. Use acetonitrile/water mobile phases with 0.1% TFA .

Advanced: How can researchers design in vitro assays to evaluate this compound’s anticancer activity?

Answer:

  • Target Selection :
    • Prioritize targets like fatty acid synthase (FASN) () or pyruvate kinase M2 (PKM2) ( ), which are implicated in cancer metabolism.
  • Assay Protocols :
    • Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa). Include positive controls like doxorubicin .
    • Enzyme Inhibition : For FASN, measure malonyl-CoA consumption via spectrophotometry; for PKM2, track lactate production .
  • Data Validation : Replicate experiments ≥3 times and use ANOVA for statistical significance .

Advanced: How should discrepancies in biological activity data between studies be addressed?

Answer:

  • Identify Variables :
    • Cell Line Variability : Differences in genetic backgrounds (e.g., p53 status) can alter compound efficacy. Cross-validate using panels like NCI-60 .
    • Assay Conditions : Optimize pH, serum concentration, and incubation time. For example, serum-free media may enhance compound uptake .
  • Mechanistic Follow-Up :
    • Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if activity varies unexpectedly .

Advanced: What methodologies are effective for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification :
    • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
    • Computational Docking : Use Schrödinger or AutoDock to model interactions with PKM2 or FASN. Validate with mutagenesis studies .
  • Pathway Analysis :
    • Perform RNA-seq or metabolomics (e.g., GC-MS) to track downstream effects on glycolysis or lipid synthesis pathways .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Modification Strategies :
    • Thiadiazole Ring : Replace with oxadiazole or triazole to assess impact on target binding.
    • 4-Bromophenyl Group : Substitute with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Testing Framework :
    • Synthesize analogs via parallel chemistry (e.g., Ugi reaction) and screen in high-throughput FASN/PKM2 assays .
    • Use molecular dynamics simulations to predict substituent effects on binding affinity .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to potential irritancy (similar piperazine derivatives require caution; ).
    • Work in a fume hood to avoid inhalation of fine powders .
  • Waste Disposal :
    • Neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for halogenated waste (bromine content) .

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